1,4-Di(hydroxymethyl)benzene-d4
Overview
Description
1,4-Di(hydroxymethyl)benzene-d4, also known as 1,4-Benzenedimethanol-d4, is a deuterium-labeled compound. It is a derivative of 1,4-Benzenedimethanol where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields.
Mechanism of Action
Target of Action
1,4-Benzenedimethanol-d4 is a deuterium-labeled compound It’s known that deuterium-labeled compounds are often used as tracers in drug development processes .
Mode of Action
It’s known that deuterium, a stable heavy isotope of hydrogen, can be incorporated into drug molecules to act as tracers . This allows for the tracking and quantitation of the drug in the body, providing valuable information about the drug’s distribution and metabolism .
Biochemical Pathways
The incorporation of deuterium into drug molecules can potentially affect the pharmacokinetic and metabolic profiles of the drugs .
Pharmacokinetics
The use of deuterium in drug molecules has been noted to potentially affect their pharmacokinetic profiles .
Result of Action
The use of deuterium-labeled compounds can provide valuable insights into the behavior of drug molecules in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Di(hydroxymethyl)benzene-d4 can be synthesized through several methods. One common approach involves the deuteration of 1,4-Benzenedimethanol using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically requires controlled conditions to ensure the complete replacement of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,4-Di(hydroxymethyl)benzene-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields various alcohol derivatives.
Substitution: Results in the formation of different substituted benzene derivatives.
Scientific Research Applications
1,4-Di(hydroxymethyl)benzene-d4 has numerous applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenedimethanol: The non-deuterated version of 1,4-Di(hydroxymethyl)benzene-d4.
1,4-Dimethylolbenzene: Another derivative with similar structural properties.
1,4-Xylylene glycol: A related compound with hydroxyl groups attached to the benzene ring.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in various analytical techniques .
Properties
IUPAC Name |
[2,3,5,6-tetradeuterio-4-(hydroxymethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-5-7-1-2-8(6-10)4-3-7/h1-4,9-10H,5-6H2/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVAOONFBYYRHY-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CO)[2H])[2H])CO)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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